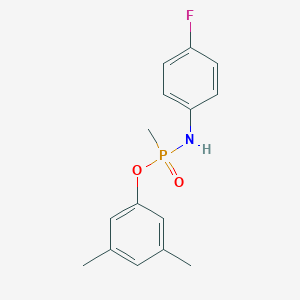![molecular formula C18H18F3NO2 B5851349 4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5851349.png)
4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide, also known as TFB-TBOA, is a chemical compound that has gained interest in scientific research due to its potential as a tool for studying the function of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating its concentration in the synaptic cleft. TFB-TBOA is a potent inhibitor of these transporters, and its synthesis and application in research have been the subject of much investigation.
作用机制
4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide is a competitive inhibitor of glutamate transporters, binding to the transporter's substrate-binding site and preventing the uptake of glutamate into the presynaptic terminal. This leads to an increase in extracellular glutamate concentration and prolonged activation of postsynaptic glutamate receptors.
Biochemical and Physiological Effects
The inhibition of glutamate transporters by this compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to increase the amplitude and duration of excitatory postsynaptic currents in hippocampal neurons, as well as to enhance long-term potentiation, a form of synaptic plasticity that is thought to underlie learning and memory.
实验室实验的优点和局限性
One advantage of using 4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide in scientific research is its potency and selectivity for glutamate transporters, which allows for precise control of glutamate concentration in the synaptic cleft. However, one limitation of this compound is its potential for off-target effects, as it has been shown to inhibit other transporters and receptors at high concentrations.
未来方向
There are several potential future directions for research involving 4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of glutamate transporters, which could provide even greater control over glutamate concentration and allow for more precise investigation of the role of glutamate in various physiological and pathological conditions. Additionally, this compound could be used in combination with other compounds to investigate the interactions between glutamate transporters and other signaling pathways in the brain. Finally, this compound could be used in preclinical studies to investigate its potential as a therapeutic agent for neurodegenerative diseases.
合成方法
The synthesis of 4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide involves several steps, starting with the reaction of 4-trifluoromethoxyaniline with 4-tert-butylbenzoyl chloride to form the intermediate 4-tert-butyl-N-(4-trifluoromethoxyphenyl)benzamide. This intermediate is then reacted with thionyl chloride and tert-butanol to form this compound. The overall yield of this synthesis is approximately 10%.
科学研究应用
4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide has been used in a variety of scientific studies to investigate the role of glutamate transporters in various physiological and pathological conditions. For example, this compound has been used to study the effects of transporter inhibition on synaptic transmission and plasticity, as well as on the development and progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-17(2,3)13-6-4-12(5-7-13)16(23)22-14-8-10-15(11-9-14)24-18(19,20)21/h4-11H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKECJRPOOJAKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4,5-dimethyl-2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5851272.png)


![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylthio)acetamide](/img/structure/B5851287.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(phenoxyacetyl)piperazine](/img/structure/B5851290.png)

![2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5851308.png)
![N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5851323.png)



